(3Z,5E)-4,5-diethyl-octa-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis,trans-4,5-Diethyl-3,5-octadiene: is an organic compound characterized by the presence of two ethyl groups attached to a diene structure. This compound exhibits geometric isomerism, specifically cis-trans isomerism, due to the restricted rotation around the double bonds. The spatial arrangement of the ethyl groups and the double bonds gives rise to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-4,5-Diethyl-3,5-octadiene can be achieved through various methods, including:
Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile under controlled conditions.
Alkylation of Dienes: Another approach involves the alkylation of a diene precursor with ethyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of cis,trans-4,5-Diethyl-3,5-octadiene often involves large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis,trans-4,5-Diethyl-3,5-octadiene can undergo oxidation reactions to form various oxygenated derivatives.
Substitution: The compound can participate in substitution reactions, where one of the ethyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Chemistry: cis,trans-4,5-Diethyl-3,5-octadiene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: Research into the biological activity of cis,trans-4,5-Diethyl-3,5-octadiene is ongoing.
Industry: In the industrial sector, cis,trans-4,5-Diethyl-3,5-octadiene is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of cis,trans-4,5-Diethyl-3,5-octadiene involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
3,5-Octadiene: A diene with similar structural features but lacking the ethyl substituents.
4,5-Diethyl-2,3-hexadiene: Another diene with ethyl groups at different positions.
Uniqueness: cis,trans-4,5-Diethyl-3,5-octadiene is unique due to its specific geometric isomerism and the presence of ethyl groups at the 4 and 5 positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
21293-02-7 |
---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
(3E,5Z)-4,5-diethylocta-3,5-diene |
InChI |
InChI=1S/C12H22/c1-5-9-11(7-3)12(8-4)10-6-2/h9-10H,5-8H2,1-4H3/b11-9-,12-10+ |
InChI-Schlüssel |
KICBULPPWKMVQH-DSOJMZEYSA-N |
Isomerische SMILES |
CC/C=C(\CC)/C(=C\CC)/CC |
Kanonische SMILES |
CCC=C(CC)C(=CCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.